TAMRA-PEG8-Me-Tet

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

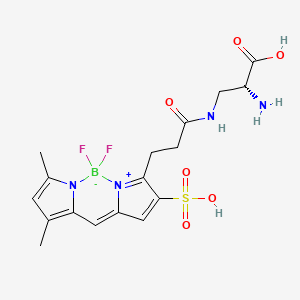

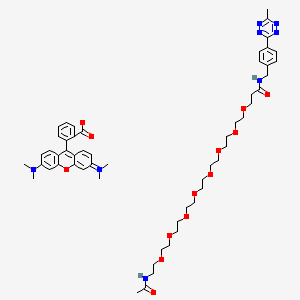

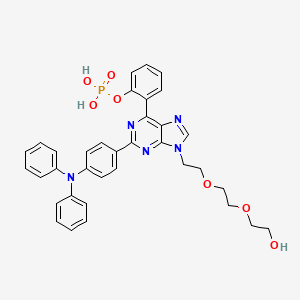

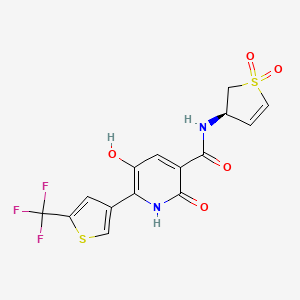

TAMRA-PEG8-Me-Tet is a fluorescent dye derivative of tetramethylrhodamine (TAMRA) that contains eight polyethylene glycol (PEG) units and a tetrazine group. This compound is known for its ability to undergo an inverse electron demand Diels-Alder reaction (iEDDA) with molecules containing trans-cyclooctene (TCO) groups . The incorporation of PEG units enhances its water solubility and biocompatibility, making it a valuable tool in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TAMRA-PEG8-Me-Tet typically involves the conjugation of TAMRA with a PEG linker and a tetrazine group. The process begins with the activation of TAMRA, followed by the attachment of the PEG linker through a series of coupling reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential to maintain consistency and reproducibility in the production of this compound .

Chemical Reactions Analysis

Types of Reactions

TAMRA-PEG8-Me-Tet primarily undergoes the inverse electron demand Diels-Alder reaction (iEDDA) with TCO-containing molecules . This reaction is highly specific and efficient, making it suitable for bioconjugation and labeling applications.

Common Reagents and Conditions

The iEDDA reaction involving this compound typically requires mild conditions and can be carried out in aqueous or organic solvents. Common reagents include TCO-containing molecules, which react with the tetrazine group in this compound to form stable adducts .

Major Products

The major products formed from the iEDDA reaction are stable conjugates of this compound with TCO-containing molecules. These conjugates retain the fluorescent properties of TAMRA, making them useful for imaging and detection applications .

Scientific Research Applications

TAMRA-PEG8-Me-Tet has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of TAMRA-PEG8-Me-Tet involves its ability to undergo the iEDDA reaction with TCO-containing molecules. This reaction is highly specific and efficient, allowing for the selective labeling of target molecules. The tetrazine group in this compound reacts with the TCO group to form a stable adduct, which retains the fluorescent properties of TAMRA. This enables the detection and imaging of the labeled molecules in various biological and chemical systems .

Comparison with Similar Compounds

Similar Compounds

TAMRA-PEG4-Tet: Similar to this compound but contains only four PEG units, resulting in lower water solubility and biocompatibility.

TAMRA-PEG8-Azide: Contains an azide group instead of a tetrazine group, used for different types of bioconjugation reactions.

Uniqueness

This compound stands out due to its combination of eight PEG units and a tetrazine group, which enhances its water solubility, biocompatibility, and reactivity in iEDDA reactions. This makes it a versatile tool for various scientific research applications, particularly in the fields of chemistry, biology, and medicine .

Properties

Molecular Formula |

C55H72N8O13 |

|---|---|

Molecular Weight |

1053.2 g/mol |

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-(2-acetamidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide;2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |

InChI |

InChI=1S/C31H50N6O10.C24H22N2O3/c1-26-34-36-31(37-35-26)29-5-3-28(4-6-29)25-33-30(39)7-9-40-11-13-42-15-17-44-19-21-46-23-24-47-22-20-45-18-16-43-14-12-41-10-8-32-27(2)38;1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28/h3-6H,7-25H2,1-2H3,(H,32,38)(H,33,39);5-14H,1-4H3 |

InChI Key |

CGGAZZPTOZWKMI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)C.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-bromo-4-fluoro-2-methylphenyl)-4-[(3,5-dichlorophenyl)sulfonylamino]-2-[[(3R)-3-methylmorpholin-4-yl]methyl]benzenesulfonamide](/img/structure/B12377240.png)

![(2S,4S,5R)-2-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-5-[6-(4-chloro-2-fluoroanilino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12377258.png)

![rel-2-[4-[(2S)-2-[[(2S)-2-(3-Chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetic acid](/img/structure/B12377262.png)

![N-cyclopropyl-3-[4-[4-(2,3-dihydroxypropoxy)benzoyl]phenyl]-4-methylbenzamide](/img/structure/B12377266.png)

![5-[4-[[7-[[3-(2,6-dimethylanilino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]amino]-3,4-dihydro-1H-isoquinolin-2-yl]methyl]piperidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12377277.png)